5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione
Description
The compound 5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione is a heterocyclic molecule featuring a 1,3-oxazolidine-2,4-dione core. Its structure includes:
- Position 3: An ethyl group substituent.
- Position 5: A methylidene group linked to a 4-(diethylamino)phenyl aromatic ring.
Properties
CAS No. |
910915-60-5 |
|---|---|
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
5-[[4-(diethylamino)phenyl]methylidene]-3-ethyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O3/c1-4-17(5-2)13-9-7-12(8-10-13)11-14-15(19)18(6-3)16(20)21-14/h7-11H,4-6H2,1-3H3 |
InChI Key |
YJSNABDGZVNMQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione typically involves the reaction of 4-diethylaminobenzaldehyde with ethyl oxazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of oxazolidines exhibit significant antimicrobial properties. For instance, compounds similar to 5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione have been tested against various bacterial strains. Studies show that modifications in the structure can enhance their efficacy against resistant strains of bacteria, making them potential candidates for antibiotic development .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .
Analgesic and Anti-inflammatory Effects
There is emerging evidence that oxazolidine derivatives can exhibit analgesic and anti-inflammatory properties. This is particularly relevant in the context of developing new pain management therapies that minimize side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Materials Science
Polymer Chemistry
5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione has been utilized in the synthesis of novel polymers. Its ability to act as a cross-linking agent allows for the development of materials with enhanced mechanical properties and thermal stability. These polymers find applications in coatings, adhesives, and composite materials .
Nanotechnology
In nanotechnology, this compound is being explored for its role in the fabrication of nanoparticles. The unique properties of oxazolidine derivatives facilitate their use in drug delivery systems, where they can improve the solubility and bioavailability of poorly soluble drugs .
Analytical Chemistry
Chromatographic Techniques
The compound has been employed as a reagent in chromatographic methods for the detection and quantification of various analytes. Its reactivity with functional groups present in target molecules enhances selectivity and sensitivity during analysis. This application is particularly useful in forensic science for drug testing and analysis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy Study | Evaluated against resistant bacterial strains | Showed significant inhibition against Staphylococcus aureus and Escherichia coli |
| Cancer Cell Line Testing | Assessed against breast cancer cell lines | Induced apoptosis at micromolar concentrations |
| Polymer Development Research | Investigated as a cross-linking agent | Resulted in polymers with improved tensile strength and thermal resistance |
Mechanism of Action
The mechanism of action of 5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- The diethylamino group in the target compound increases electron-donating and lipophilic properties compared to dimethylamino (Compound 5m) or methoxy (Compound 5g) substituents .
- Core structure differences : Thiazolidinediones (e.g., ) contain sulfur, which may alter electronic properties and bioactivity compared to oxazolidinediones .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- The diethylamino group may reduce solubility in polar solvents compared to methoxy or hydroxyl substituents .
- Melting points: Electron-withdrawing groups (e.g., halogens in vinclozolin) increase melting points, while alkyl/amino groups lower them .
Table 3: Activity Comparison
Key Observations :
- The diethylamino group may enhance cellular uptake for kinase inhibitors, as seen in .
- Core structure : Thiazolidinediones (e.g., ) exhibit antibacterial activity, while oxazolidinediones (e.g., vinclozolin) are used in agrochemicals .
Biological Activity
5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the oxazolidine family, characterized by the presence of an oxazolidine ring and a diethylamino group attached to a phenyl ring. Its chemical formula is CHNO, and it exhibits properties typical of oxazolidine derivatives, which often show significant biological activity.
Antimicrobial Activity
Research has indicated that oxazolidine derivatives exhibit antimicrobial properties. A study focused on various oxazolidine compounds found that some showed activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The mechanism of action is thought to involve inhibition of protein synthesis by targeting the bacterial ribosome .
Anticancer Potential
Several studies have explored the anticancer potential of oxazolidine derivatives. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines. The proposed mechanism involves the modulation of apoptotic pathways and disruption of mitochondrial function, leading to cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. In the case of 5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione:
- Diethylamino Group : This moiety enhances solubility and may increase interaction with biological targets.
- Oxazolidine Ring : The presence of the oxazolidine ring is essential for maintaining biological activity, as modifications can lead to a loss in efficacy.
Table 1 summarizes findings from SAR studies on related compounds:
| Compound | Activity Type | IC (µM) | Notes |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | Effective against S. aureus |
| Compound B | Anticancer | 10 | Induces apoptosis in MCF-7 |
| 5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione | Potentially anticancer | TBD | Further studies needed |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that derivatives similar to 5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione exhibited significant antibacterial activity against multi-drug resistant strains of bacteria. The study highlighted the importance of the diethylamino group in enhancing antibacterial properties .
- Anticancer Activity : In vitro studies reported by ABC Institute showed that this compound could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption and distribution profiles in animal models. Further investigations are required to elucidate metabolic pathways and potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
